1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a fluorophenyl group using a halogenation reaction.
Formation of the piperidine ring: This can be synthesized by cyclization of a suitable amine precursor.
Coupling of the pyridazine and piperidine rings: This step involves the formation of an amide bond between the two rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The fluorophenyl and methoxyphenyl groups allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one
Uniqueness: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the specific combination of the fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25FN4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25FN4O2/c1-31-21-4-2-3-17(15-21)16-26-24(30)19-11-13-29(14-12-19)23-10-9-22(27-28-23)18-5-7-20(25)8-6-18/h2-10,15,19H,11-14,16H2,1H3,(H,26,30) |
InChI Key |
CUQAJDGTOPFFNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.